(R)-4-Methoxy-3-(pyrrolidin-2-yl)benzoic acid
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Overview
Description
®-4-Methoxy-3-(pyrrolidin-2-yl)benzoic acid is a compound that features a methoxy group, a pyrrolidine ring, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Methoxy-3-(pyrrolidin-2-yl)benzoic acid typically involves the construction of the pyrrolidine ring followed by its attachment to the benzoic acid moiety. One common method includes the use of microwave-assisted organic synthesis (MAOS) to enhance synthetic efficiency . Another approach involves the selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via ring contraction and deformylative functionalization of piperidine derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
®-4-Methoxy-3-(pyrrolidin-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidin-2-ones.
Reduction: Reduction reactions can modify the functional groups attached to the benzoic acid moiety.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions include pyrrolidin-2-ones, substituted benzoic acids, and various derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In chemistry, ®-4-Methoxy-3-(pyrrolidin-2-yl)benzoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of pyrrolidine-containing molecules on biological systems. It serves as a model compound for investigating the interactions between small molecules and biological targets.
Medicine
In medicinal chemistry, ®-4-Methoxy-3-(pyrrolidin-2-yl)benzoic acid is explored for its potential therapeutic applications. Compounds containing pyrrolidine rings have been shown to exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Industry
In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-4-Methoxy-3-(pyrrolidin-2-yl)benzoic acid involves its interaction with specific molecular targets. The pyrrolidine ring can bind to enantioselective proteins, leading to different biological profiles depending on the spatial orientation of substituents . Molecular docking studies have suggested potential binding interactions with proteins such as gamma tubulin .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-one: A five-membered lactam present in both natural and synthetic compounds.
Pyrrolopyrazine: A nitrogen-containing heterocyclic compound with a pyrrole and pyrazine ring.
Uniqueness
®-4-Methoxy-3-(pyrrolidin-2-yl)benzoic acid is unique due to its specific combination of functional groups, which allows for diverse chemical reactivity and potential biological activity. The presence of the methoxy group and the pyrrolidine ring in the same molecule provides a distinct advantage in exploring new synthetic and therapeutic applications.
Properties
Molecular Formula |
C12H15NO3 |
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Molecular Weight |
221.25 g/mol |
IUPAC Name |
4-methoxy-3-[(2R)-pyrrolidin-2-yl]benzoic acid |
InChI |
InChI=1S/C12H15NO3/c1-16-11-5-4-8(12(14)15)7-9(11)10-3-2-6-13-10/h4-5,7,10,13H,2-3,6H2,1H3,(H,14,15)/t10-/m1/s1 |
InChI Key |
AAEBMJBEJVNKKB-SNVBAGLBSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)O)[C@H]2CCCN2 |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)C2CCCN2 |
Origin of Product |
United States |
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